molecular formula C24H15FN2O B1307507 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile

2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B1307507
M. Wt: 366.4 g/mol
InChI Key: BAZHMLSSEHJZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an indole moiety, and a nitrile group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other suitable methods.

    Introduction of the Formyl Group: The formyl group is introduced to the indole ring using formylation reactions, such as the Vilsmeier-Haack reaction.

    Coupling with Fluorophenyl Group: The fluorophenyl group is coupled with the indole derivative using cross-coupling reactions like Suzuki or Heck coupling.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile: shares similarities with other indole derivatives and fluorophenyl compounds.

    N-(4-Fluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide: is another compound with a fluorophenyl group and different functional groups.

Uniqueness

  • The unique combination of the fluorophenyl, indole, and nitrile groups in this compound provides distinct chemical properties and potential applications compared to other similar compounds.

Properties

Molecular Formula

C24H15FN2O

Molecular Weight

366.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C24H15FN2O/c25-23-7-3-1-5-21(23)18(14-26)13-17-9-11-20(12-10-17)27-15-19(16-28)22-6-2-4-8-24(22)27/h1-13,15-16H

InChI Key

BAZHMLSSEHJZMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CC=C4F)C=O

Origin of Product

United States

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